2-OCTYL ACRYLATE

Catalog No.
S1893664
CAS No.
42928-85-8
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-OCTYL ACRYLATE

CAS Number

42928-85-8

Product Name

2-OCTYL ACRYLATE

IUPAC Name

octan-2-yl prop-2-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3

InChI Key

PKCKEGFHGRMLNH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)C=C

Canonical SMILES

CCCCCCC(C)OC(=O)C=C

Description

The exact mass of the compound 1-Methylheptyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72752. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Building Block

    One potential application of 1-Methylheptyl Acrylate lies in its use as a chemical building block. Acrylate esters, like 1-Methylheptyl Acrylate, can be used in the synthesis of various polymers through a process called polymerization. These polymers can have a wide range of applications depending on their specific properties .

  • Material Science Research

    Due to the acrylate functionality, 1-Methylheptyl Acrylate may also hold promise for use in material science research. Acrylates can be used in the development of adhesives, coatings, and other materials . However, more specific research on the use of 1-Methylheptyl Acrylate in this field is needed.

2-Octyl acrylate is an organic compound classified as an acrylate ester, characterized by its colorless liquid form and a distinctive odor. It is primarily utilized in the production of polymers and copolymers, serving as a monomer in various applications such as adhesives, coatings, and sealants. The compound is derived from the esterification of 2-octanol with acrylic acid, which results in a versatile material with favorable properties for industrial use.

The primary reaction for synthesizing 2-octyl acrylate involves the esterification of 2-octanol and acrylic acid. This reaction can be represented as follows:

Acrylic Acid+2 OctanolAcid Catalyst2 Octyl Acrylate+Water\text{Acrylic Acid}+\text{2 Octanol}\xrightarrow{\text{Acid Catalyst}}\text{2 Octyl Acrylate}+\text{Water}

In this reaction, an acid catalyst (such as methanesulfonic acid or sulfuric acid) is typically employed to enhance the reaction rate and yield. The removal of water produced during the reaction is crucial to shifting the equilibrium towards the formation of the ester .

Several methods exist for synthesizing 2-octyl acrylate:

  • Direct Esterification: This method involves reacting 2-octanol with acrylic acid in the presence of an acid catalyst. The molar ratio of reactants typically ranges from 0.5 to 3, optimizing conditions to achieve high purity (greater than 99.5%) of the product .
  • Continuous Reactor Process: A more advanced technique employs a continuous reactor system where 2-octanol and acrylic acid are fed continuously along with an acid catalyst and water, allowing for efficient production and higher yields .
  • Biobased Approaches: Recent studies have explored biobased pathways for producing 2-octyl acrylate using renewable resources, enhancing sustainability in its synthesis .

2-Octyl AcrylateHigh flexibility, good adhesionAdhesives, coatings2-Ethylhexyl AcrylateLower glass transition temperatureCoatings, sealantsButyl AcrylateGood water resistancePaints, adhesives2-Octyl MethacrylateHigher thermal stabilitySpecialty polymers

The uniqueness of 2-octyl acrylate lies in its balance between flexibility and adhesion strength, making it particularly suitable for pressure-sensitive applications where performance is critical. Its biobased synthesis potential also positions it favorably within sustainable chemistry frameworks.

Research has indicated that 2-octyl acrylate interacts well with other monomers, particularly in copolymerization processes. For instance, when copolymerized with methacrylic analogs or other acrylates, it exhibits unique polymerization kinetics and microstructure characteristics that differ from those of similar compounds .

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

42928-85-8

Dates

Modify: 2023-07-21

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